molecular formula C16H23N5O3 B2406619 4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2034497-77-1

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No. B2406619
M. Wt: 333.392
InChI Key: MZVIZRNKIHNPPH-UHFFFAOYSA-N
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Description

The compound is a heteroaromatic organic compound with potential applications in various fields of research and industry1.



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Scientific Research Applications

Synthesis and Molecular Docking

Research includes the synthesis of novel pyridine and fused pyridine derivatives, with applications in molecular docking studies targeting specific proteins. These compounds exhibit antimicrobial and antioxidant activity, illustrating their potential in drug discovery and the development of new therapeutic agents (Flefel et al., 2018).

Antioxidant Properties

Studies on 6-substituted-2,4-dimethyl-3-pyridinols revealed their significant antioxidant properties. The synthetic strategy and the resulting compounds' effectiveness as phenolic chain-breaking antioxidants demonstrate their potential in addressing oxidative stress-related conditions (Wijtmans et al., 2004).

Synthesis of 1,4-Dihydropyridine Derivatives

Research on synthesizing 1,4-dihydropyridine derivatives from specific starting compounds shows the versatility of pyridine derivatives in creating compounds with potential medicinal properties. These derivatives' yields and transformations highlight the adaptability of pyridine frameworks in chemical syntheses (Stanovnik et al., 2002).

Antimicrobial and Antitumor Activities

Another application involves the microwave-assisted synthesis of pyrazolopyridines, showing significant antioxidant, antitumor, and antimicrobial activities. This research underscores the importance of novel synthesis methods in rapidly producing compounds with diverse biological activities (El‐Borai et al., 2013).

Electronic Communication in Metal-Organic Hybrids

The study of bridged dimers of triruthenium clusters with various ligands illustrates the impact of electronic communication on the rates of intramolecular electron transfer. Such research has implications for the design of materials with specific electronic properties (Salsman et al., 2006).

properties

IUPAC Name

4-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidine-1-carbonyl]-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3/c1-19(2)13-4-5-14(18-17-13)24-12-6-7-21(10-12)16(23)11-8-15(22)20(3)9-11/h4-5,11-12H,6-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVIZRNKIHNPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyrrolidin-2-one

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